N,N-bis(2-methoxyethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
CAS No.: 2490666-13-0
Cat. No.: VC7566092
Molecular Formula: C17H29BN2O4
Molecular Weight: 336.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2490666-13-0 |
|---|---|
| Molecular Formula | C17H29BN2O4 |
| Molecular Weight | 336.24 |
| IUPAC Name | N,N-bis(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
| Standard InChI | InChI=1S/C17H29BN2O4/c1-16(2)17(3,4)24-18(23-16)14-7-8-15(19-13-14)20(9-11-21-5)10-12-22-6/h7-8,13H,9-12H2,1-6H3 |
| Standard InChI Key | LVVDDWCOBIPKCC-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(CCOC)CCOC |
Introduction
Structural and Molecular Characteristics
Molecular Composition
The compound has the molecular formula C₁₇H₂₉BN₂O₄ and a molecular weight of 336.24 g/mol . Its IUPAC name, N,N-bis(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, reflects its three key structural components:
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A pyridine ring substituted at the 2-position with a bis(2-methoxyethyl)amine group.
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A pinacol boronate ester (tetramethyl-1,3,2-dioxaborolane) at the 5-position of the pyridine .
The SMILES notation (B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(CCOC)CCOC) and InChIKey (LVVDDWCOBIPKCC-UHFFFAOYSA-N) further clarify its connectivity .
Spectral and Crystallographic Data
While crystallographic data for this specific compound are unavailable, related boronate esters exhibit planar geometries around the boron atom, with bond lengths consistent with sp² hybridization . Characterization typically employs:
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FT-NMR: Distinct signals for methoxyethyl protons (~δ 3.3–3.5 ppm), pyridine aromatic protons (~δ 7.5–8.5 ppm), and pinacol methyl groups (~δ 1.2–1.4 ppm) .
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FT-IR: B-O stretches near 1,350–1,450 cm⁻¹ and C-N vibrations at ~1,250 cm⁻¹ .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via Buchwald-Hartwig amination or Suzuki-Miyaura coupling:
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Buchwald-Hartwig Pathway: A pyridine derivative reacts with a boronic acid pinacol ester using Pd(II) catalysts (e.g., Pd(dppf)Cl₂) and ligands (e.g., xantphos) in refluxing toluene . Yields range from 27–82%, depending on substituents and reaction conditions .
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Suzuki Coupling: Bromopyridines undergo cross-coupling with bis(pinacolato)diboron in the presence of KOAc and Pd catalysts .
Key Optimization Factors:
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Catalyst Choice: Pd(dppf)Cl₂·CH₂Cl₂ enhances efficiency in dioxane .
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Temperature: Reactions at 110°C improve boron incorporation .
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Base Selection: Sodium tert-butoxide minimizes side reactions compared to weaker bases .
Applications in Organic Synthesis
Cross-Coupling Reactions
The pinacol boronate group enables participation in Suzuki-Miyaura couplings, forming biaryl structures critical in drug discovery . For example, coupling with aryl halides yields functionalized pyridines for kinase inhibitors .
Functional Materials
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Pharmaceutical Intermediates: Used in synthesizing KRASG12C inhibitors (e.g., JDQ443) and GLP-1 receptor agonists .
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Ligand Design: The methoxyethyl groups enhance solubility, making the compound a candidate for metal-organic frameworks (MOFs) .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302: Harmful if swallowed | P301+P312: If swallowed, call a poison center |
| H312: Harmful in contact with skin | P280: Wear protective gloves |
| H332: Harmful if inhaled | P261: Avoid breathing dust |
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